(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide
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Overview
Description
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: Starting with a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a halogenated pyridine derivative.
Coupling Reactions: The final step involves coupling the benzofuran and thiazole intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might have activity against certain diseases, and it could be a lead compound for developing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and thiazole rings could play a crucial role in binding to these targets, while the pyridine moiety might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide: Lacks the thiazole and pyridine rings.
(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide: Similar structure but with different substituents.
Uniqueness
The presence of both the thiazole and pyridine rings in This compound makes it unique compared to other similar compounds. These rings could confer additional biological activity or chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H25N3O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)hex-4-enamide |
InChI |
InChI=1S/C25H25N3O5S/c1-14(7-9-16-22(30)21-17(12-33-24(21)31)15(2)23(16)32-3)8-10-20(29)28-25-27-19(13-34-25)18-6-4-5-11-26-18/h4-7,11,13,30H,8-10,12H2,1-3H3,(H,27,28,29)/b14-7+ |
InChI Key |
HTQFKPTWQLQKNH-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)O |
Origin of Product |
United States |
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